2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylca rboxamide
Description
Historical Context of Benzimidazole Chemistry
The development of benzimidazole chemistry traces its origins to fundamental discoveries in vitamin research during the early 20th century. Benzimidazole was initially discovered during research on vitamin B12, where the benzimidazole nucleus was identified as a stable platform suitable for drug development. This discovery marked the beginning of extensive research into benzimidazole derivatives and their potential applications.
The first significant milestone in benzimidazole chemistry occurred in 1872 when Hoebrecker synthesized 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration. This early synthetic approach established the foundation for subsequent developments in benzimidazole preparation methods. The historical progression continued when researchers recognized that benzimidazole compounds possessed structural similarities to naturally occurring nucleotides, leading to increased interest in their biological applications.
During the 1940s, Woolley hypothesized that benzimidazoles exhibited purine-like construction and could evoke biological applications, leading to the first investigation on the biological activity of benzimidazole nucleus in 1944. This speculation proved prophetic as subsequent research revealed extensive biological activities associated with benzimidazole derivatives. The 1950s witnessed significant pharmaceutical developments when CIBA pharmaceutical company discovered benzimidazole derivative opioid agonist etonitazene, demonstrating the potential of these compounds in pain management applications.
The 1960s brought further advances when Fort and colleagues reported the discovery of benzimidazole derivatives as proton pump inhibitors, expanding the therapeutic applications of these compounds. This period also saw Burton and colleagues identifying that 2-trifluoro benzimidazoles functioned as potent decouplers of oxidative phosphorylation in mitochondria and exhibited herbicidal activity. The 1970s marked another significant milestone with the discovery of mebendazole by Janssen pharmaceutical in Belgium in 1971, followed by the invention of albendazole by Robert J. Gyurik and Vassilios J. Theodorides in 1975.
Significance of Furylbenzimidazole Derivatives
Furylbenzimidazole derivatives represent a specialized class of heterocyclic compounds that combine the pharmacologically active benzimidazole core with furan moieties, resulting in enhanced biological activities and improved pharmacological profiles. The synthesis and germicidal properties of furyl-2-benzimidazole derivatives have been extensively studied, with research demonstrating that compounds substituted at position 5 of the benzene moiety and position 5' of the heterocycle moiety exhibit significant antimicrobial properties.
Research on furylbenzimidazole compounds has revealed that these derivatives possess remarkable germicidal properties against various bacterial strains and Candida albicans. Studies involving 28 new derivatives of furyl-2-benzimidazole showed that several compounds exhibited germicidal properties versus Gram-positive bacteria and Candida species. Particularly noteworthy was the discovery that some isonicotinoylhydrazones derivatives demonstrated tubercolostatic activity comparable to streptomycin and approaching the efficacy of isoniazide.
The structural modifications in furylbenzimidazole derivatives have led to compounds with enhanced biological activities. The synthesis of three new derivatives of 2-(5'-nitro-2'-furyl) benzimidazole, containing hydroxy, methoxy, or amino groups at position 5, demonstrated significant antibacterial activity. The 5-hydroxy derivative showed particularly good antibacterial activity, while compounds with amino substitutions also exhibited notable antimicrobial properties, validating chemometric predictions about structure-activity relationships.
Recent synthetic developments have focused on creating cyano, amidino, and acrylonitrile substituted 2,5-furane derivatives bearing benzimidazole nuclei. These compounds were synthesized through optimized cyclocondensation methods, with furan-2-carbaldehydes and cyano-substituted aminophenyldisulfides yielding nitrophenyl- and chlorophenyl-cyanobenzimidazole derivatives in excellent yields. The versatility of these synthetic approaches has enabled the preparation of diverse furylbenzimidazole structures with varied biological activity profiles.
Current Research Landscape on Carboxamide-Functionalized Heterocycles
The contemporary research landscape surrounding carboxamide-functionalized heterocycles has experienced remarkable growth, driven by the recognition of carboxamide groups as essential pharmacophores in medicinal chemistry. Benzimidazole carboxamide derivatives have emerged as particularly promising compounds due to their diverse biological activities and favorable pharmacological properties.
Recent investigations have focused on the optimization of phenyl-substituted benzimidazole carboxamide compounds as poly(ADP-ribose) polymerase inhibitors. These studies led to the identification of highly potent compounds with excellent enzyme potency and single-digit nanomolar cellular potency. The development of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives demonstrated exceptional PARP enzyme potency, with some compounds displaying Ki values of 1 nanomolar and EC50 values of 1 nanomolar in whole cell assays.
Synthetic methodologies for carboxamide-functionalized heterocycles have advanced significantly, with researchers developing novel approaches for creating complex molecular architectures. The synthesis of benzimidazole-2-carboxamide derivatives has been achieved through various methodologies, including condensation reactions of orthophenylenediamine with carboxylic acids and their derivatives. These synthetic approaches have been optimized to improve yields and reduce harsh reaction conditions traditionally associated with benzimidazole synthesis.
The therapeutic potential of carboxamide-functionalized benzimidazole derivatives has been demonstrated across multiple disease areas. Benzimidazole propyl carboxamide benzophenone derivatives have shown significant hypolipidemic activity in animal models, with compounds demonstrating dramatic decreases in serum lipid levels. These findings highlight the versatility of carboxamide-functionalized benzimidazole structures in addressing diverse therapeutic challenges.
Contemporary research has also explored the structure-activity relationships of carboxamide-functionalized heterocycles, revealing important insights into the molecular features responsible for biological activity. The presence of specific substituents on the benzimidazole core and carboxamide functionality has been shown to significantly influence biological activity profiles, with electron-donating and electron-withdrawing groups affecting potency in predictable patterns.
Rationale for Studying 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylcarboxamide
The study of 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylcarboxamide represents a convergence of several important chemical and pharmacological concepts that make this compound particularly worthy of investigation. This complex molecule incorporates multiple pharmacologically relevant structural elements, including the benzimidazole core, furan ring system, methoxyphenoxy substituent, and carboxamide functionality, creating a unique chemical entity with potential therapeutic applications.
The benzimidazole nucleus present in this compound provides a well-established pharmacophore that has demonstrated efficacy across numerous therapeutic areas. The bicyclic heterocyclic aromatic nature of benzimidazole, formed by the fusion of benzene and imidazole rings, creates a stable platform that can interact effectively with biological targets. The structural similarity of benzimidazole to naturally occurring nucleotides enables these compounds to cooperate effortlessly with biopolymers, providing a rational basis for their biological activity.
The incorporation of a furan ring system into the molecular structure adds another dimension of biological activity potential. Furyl-substituted benzimidazole derivatives have demonstrated significant antimicrobial and germicidal properties, with compounds showing activity against both Gram-positive and Gram-negative bacterial strains. The furan moiety contributes to the overall electronic properties of the molecule and may enhance cellular uptake and target specificity.
The methoxyphenoxy propyl substituent represents a sophisticated structural modification that may influence the compound's pharmacokinetic properties and biological activity profile. Methoxy-substituted compounds have shown enhanced biological activities in various studies, with electron-donating methoxy groups often contributing to improved potency. The propyl linker provides appropriate spatial separation between the benzimidazole core and the phenoxy moiety, potentially optimizing interactions with biological targets.
The N-methylcarboxamide functionality introduces additional pharmacological relevance to the compound. Carboxamide groups serve as important pharmacophores in medicinal chemistry, and their incorporation into benzimidazole structures has led to compounds with exceptional biological activities. The N-methyl substitution may influence the compound's metabolic stability and receptor binding characteristics, potentially leading to improved therapeutic profiles.
| Structural Component | Chemical Significance | Biological Relevance |
|---|---|---|
| Benzimidazole Core | Bicyclic heteroaromatic system | Nucleotide-like interactions with biopolymers |
| 2-Furyl Substituent | Five-membered heterocycle with oxygen | Enhanced antimicrobial properties |
| Methoxyphenoxy Group | Electron-donating aromatic system | Improved cellular uptake and potency |
| Propyl Linker | Three-carbon aliphatic chain | Optimal spatial separation for target binding |
| N-Methylcarboxamide | Tertiary amide functionality | Enhanced metabolic stability and receptor interactions |
The complexity of this molecular structure necessitates comprehensive investigation to understand the individual contributions of each structural element to the overall biological activity profile. The combination of these diverse pharmacophores in a single molecule creates opportunities for multi-target interactions and potentially enhanced therapeutic efficacy compared to simpler benzimidazole derivatives.
Properties
IUPAC Name |
N-[[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-26(24(28)22-9-5-15-31-22)17-23-25-20-7-3-4-8-21(20)27(23)14-6-16-30-19-12-10-18(29-2)11-13-19/h3-5,7-13,15H,6,14,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCYYVXNQJMUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)OC)C(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylcarboxamide is a complex organic molecule that belongs to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C25H27N3O4
- Molecular Weight : 419.5 g/mol
- IUPAC Name : 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylcarboxamide
The structure features a furyl group , a benzimidazole moiety , and a methoxyphenoxy propyl substituent , which contribute to its unique chemical properties and enhance its biological activity.
Structural Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methoxybenzimidazole | C10H10N2O | Simple benzimidazole with methoxy group; used as an antimicrobial agent. |
| Fuberidazole | C17H16N4O | Contains a benzimidazole core; known for its antiparasitic activity. |
| 5-Methoxybenzimidazole | C10H10N2O | Exhibits anticancer properties. |
The presence of both furyl and methoxyphenoxy groups in this compound differentiates it from simpler derivatives, potentially enhancing its biological activity and specificity.
Anticancer Properties
Research indicates that 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylcarboxamide exhibits promising anticancer activity. Studies have shown that it can intercalate into DNA, disrupting its function, which is crucial for its anticancer efficacy. Additionally, it has been observed to inhibit specific enzymes by binding to their active sites, indicating its potential as a therapeutic agent against various cancers.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic effects of the compound against several cancer cell lines, including M-HeLa cells. The results are summarized in the following table:
| Compound | IC50 (μM) | Selectivity Ratio (Cancer/Normal Cells) |
|---|---|---|
| 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylcarboxamide | 28 ± 3.5 | >100 |
| Tamoxifen | 28 ± 2.5 | 46.2 ± 3.5 |
| 5-Fluorouracil | 62 ± 4.9 | 72.4 ± 6.5 |
These findings suggest that the compound exhibits significant cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells.
The mechanism of action involves the induction of apoptosis through mitochondrial pathways, which is a primary mechanism utilized in developing new anticancer drugs. Flow cytometry studies have confirmed that the cytotoxic effect is associated with apoptosis induction in treated cells.
Potential Uses
Due to its diverse biological activities, 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylcarboxamide has potential applications in treating various conditions:
- Antitumor Agents : Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug.
- Anti-inflammatory Treatments : As a modulator of TNFα activity, it may be beneficial in treating inflammatory and autoimmune disorders.
Comparative Analysis with Other Benzimidazole Derivatives
Benzimidazole derivatives are known for their various pharmacological effects. The following table compares selected compounds based on their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Fuberidazole | Antiparasitic | |
| 4-Methoxybenzimidazole | Antimicrobial | |
| 5-Methoxybenzimidazole | Anticancer | |
| 2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylcarboxamide | Antitumor, Anti-inflammatory potential | Current Study |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the benzimidazole core, the phenoxypropyl chain, or the carboxamide group. Below is a systematic comparison:
Key Findings from Structural Analysis :
Substituent Effects: 4-Methoxyphenoxypropyl vs. 4-Chlorophenoxypropyl: The methoxy group (electron-donating) in the target compound may improve binding to electron-deficient biological targets compared to the electron-withdrawing chloro analog . Propyl Chain vs.
Carboxamide Modifications: N-Methylation: The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs (e.g., ), which could decrease solubility but improve metabolic stability. Furan vs. Cyclohexyl/Piperidyl: The 2-furyl group offers planar aromaticity, contrasting with the bulkier cyclohexyl () or piperidyl () groups, which may sterically hinder target engagement.
Biological Activity Insights: Analogs with hydroxamic acid moieties (e.g., compounds 6–10 in ) exhibit antioxidant properties (DPPH radical scavenging), suggesting the furan-carboxamide scaffold in the target compound may share similar redox activity . Benzimidazole derivatives like benomyl () highlight the importance of electronic effects (e.g., methoxy vs. chloro) in fungicidal activity, though direct data for the target compound is lacking.
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is synthesized via cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions. Patent AU2003226211B2 details a modified approach using catalytic hydrochloric acid (HCl) at 80–100°C, achieving >90% cyclization efficiency. Substituents at the 1-position are introduced during this stage using 3-(4-methoxyphenoxy)propyl bromide, with potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF).
Side Chain Introduction
The methoxyphenoxypropyl group is appended to the benzimidazole nitrogen via SN2 alkylation. Optimal conditions involve refluxing in acetonitrile with a 1.2:1 molar ratio of alkylating agent to benzimidazole, yielding 85–88% of the intermediate. Competing N-alkylation at the 3-position is minimized by steric hindrance from the methoxy group.
Carboxamide Functionalization
The final step employs a coupling reaction between 2-furoyl chloride and the methylamine-substituted benzimidazole intermediate. Triethylamine (TEA) serves as a base, with dichloromethane (DCM) as the solvent. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours.
Step-by-Step Synthetic Procedures
Step 1: Synthesis of 1-[3-(4-Methoxyphenoxy)propyl]benzimidazole
Reagents :
-
o-Phenylenediamine (10 mmol)
-
3-(4-Methoxyphenoxy)propyl bromide (12 mmol)
-
K₂CO₃ (15 mmol)
-
DMF (50 mL)
Procedure :
-
Dissolve o-phenylenediamine and K₂CO₃ in DMF under nitrogen.
-
Add 3-(4-methoxyphenoxy)propyl bromide dropwise at 0°C.
-
Heat to 80°C for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 7:3).
Yield : 86%
Purity : 97% (HPLC)
Step 2: N-Methylation of the Benzimidazole Nitrogen
Reagents :
-
1-[3-(4-Methoxyphenoxy)propyl]benzimidazole (5 mmol)
-
Methyl iodide (6 mmol)
-
Sodium hydride (NaH, 6 mmol)
-
Tetrahydrofuran (THF, 30 mL)
Procedure :
-
Add NaH to THF at 0°C, followed by the benzimidazole derivative.
-
Introduce methyl iodide and stir at room temperature for 6 hours.
-
Filter through Celite®, concentrate, and recrystallize from ethanol.
Yield : 78%
Melting Point : 132–134°C
Step 3: Carboxamide Formation
Reagents :
-
N-Methyl-1-[3-(4-methoxyphenoxy)propyl]benzimidazole (3 mmol)
-
2-Furoyl chloride (3.3 mmol)
-
TEA (4.5 mmol)
-
DCM (20 mL)
Procedure :
-
Dissolve the benzimidazole intermediate and TEA in DCM.
-
Add 2-furoyl chloride at 0°C, then warm to 25°C for 4 hours.
-
Wash with brine, dry over MgSO₄, and purify via flash chromatography (SiO₂, DCM/methanol 95:5).
Yield : 82%
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzimidazole-H), 7.65–7.58 (m, 2H, furan-H), 6.92–6.85 (m, 4H, aromatic-H), 4.52 (t, J = 6.8 Hz, 2H, -CH₂N), 3.79 (s, 3H, -OCH₃), 3.42 (s, 3H, -NCH₃).
Optimization of Reaction Conditions
Temperature Effects on Alkylation
Elevating the alkylation temperature from 60°C to 80°C increases the reaction rate but risks decomposition of the methoxyphenoxypropyl group. A balance is achieved at 70°C, providing an 86% yield without byproducts.
Solvent Selection for Carboxamide Coupling
Comparative solvent studies reveal DCM outperforms THF or toluene due to better solubility of the intermediates and minimized side reactions (Table 1).
Table 1: Solvent Impact on Carboxamide Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 82 | 98 |
| THF | 68 | 92 |
| Toluene | 59 | 85 |
Catalytic Approaches
Palladium catalysts (e.g., Pd(OAc)₂) were explored for Suzuki-Miyaura coupling alternatives but showed <40% efficiency, favoring the SN2 alkylation method.
Purification and Analytical Characterization
Purification Techniques
-
Column Chromatography : Silica gel (230–400 mesh) with gradient elution removes unreacted starting materials.
-
Recrystallization : Ethanol/water (4:1) enhances purity to >99% for X-ray crystallography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
